![molecular formula C18H13NO4S B14640170 Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate CAS No. 51776-08-0](/img/structure/B14640170.png)
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a nitrophenyl group and a benzoate ester, making it a molecule of interest for various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate typically involves the following steps:
Suzuki-Miyaura Coupling: This is a common method used to form carbon-carbon bonds between the thiophene ring and the nitrophenyl group.
Esterification: The benzoate ester is formed through the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial production methods often involve optimizing these reactions to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its structural similarity to biologically active thiophene derivatives.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a model compound for studying the interactions of thiophene derivatives with biological targets.
Mécanisme D'action
The mechanism of action of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate can be compared with other thiophene derivatives such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51776-08-0 |
|---|---|
Formule moléculaire |
C18H13NO4S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate |
InChI |
InChI=1S/C18H13NO4S/c1-23-18(20)14-4-2-12(3-5-14)16-10-11-17(24-16)13-6-8-15(9-7-13)19(21)22/h2-11H,1H3 |
Clé InChI |
FLUWDTQNXDHITA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)


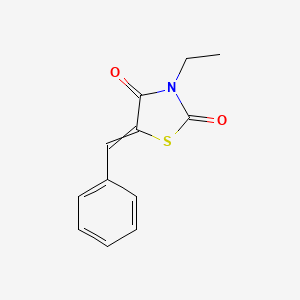
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
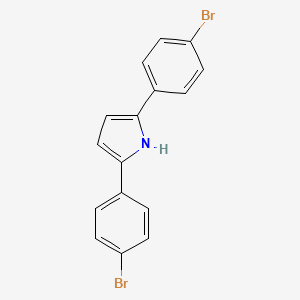

![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
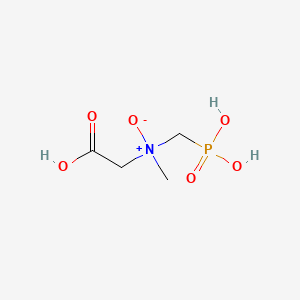
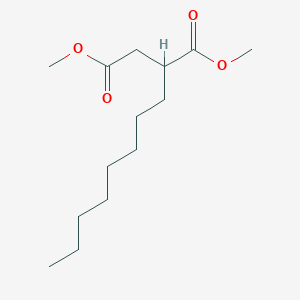

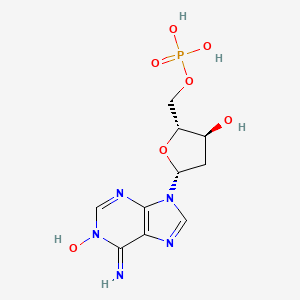
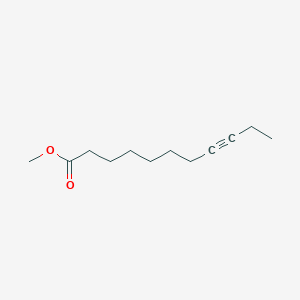
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
